molecular formula C10H14ClN3O B14150372 N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide CAS No. 88896-75-7

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide

Cat. No.: B14150372
CAS No.: 88896-75-7
M. Wt: 227.69 g/mol
InChI Key: QBHSWYYNJPBFKP-UHFFFAOYSA-N
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Description

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chloro and methyl group on the pyrimidine ring, which is further connected to a methylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide typically involves the reaction of 4-chloro-6-methylpyrimidine with appropriate reagents to introduce the methylpropanamide group. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which employs dichlorobis(triphenylphosphine)palladium(II), xantphos, and sodium tert-butoxide in refluxing toluene under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the amide group.

    Substitution: The chloro group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby disrupting key biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

Uniqueness

N-[(4-Chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methylpropanamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

88896-75-7

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-[(4-chloro-6-methylpyrimidin-2-yl)methyl]-2-methylpropanamide

InChI

InChI=1S/C10H14ClN3O/c1-6(2)10(15)12-5-9-13-7(3)4-8(11)14-9/h4,6H,5H2,1-3H3,(H,12,15)

InChI Key

QBHSWYYNJPBFKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C(C)C)Cl

Origin of Product

United States

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